molecular formula C9H20Cl2N2 B13686699 (R)-1-Amino-8-azaspiro[4.5]decane Dihydrochloride

(R)-1-Amino-8-azaspiro[4.5]decane Dihydrochloride

Katalognummer: B13686699
Molekulargewicht: 227.17 g/mol
InChI-Schlüssel: JJCPBBVNLLUUJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-Amino-8-azaspiro[45]decane Dihydrochloride is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro center

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Amino-8-azaspiro[4.5]decane Dihydrochloride typically involves the reaction of 2-chloromethyl-1,4-dioxaspiro[4.5]decane with hydrochloric acid under heating conditions . This method is relatively straightforward and allows for the efficient production of the compound.

Industrial Production Methods

In an industrial setting, the production of ®-1-Amino-8-azaspiro[4.5]decane Dihydrochloride may involve more advanced techniques to ensure high yield and purity. These methods often include the use of specialized reactors and purification processes to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-Amino-8-azaspiro[4.5]decane Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, including specific temperatures and pressures, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction could produce spirocyclic amines. Substitution reactions can result in various substituted spiro compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

®-1-Amino-8-azaspiro[4.5]decane Dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and other heterocyclic structures.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ®-1-Amino-8-azaspiro[4.5]decane Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

®-1-Amino-8-azaspiro[45]decane Dihydrochloride is unique due to its specific amino group and spiro structure, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H20Cl2N2

Molekulargewicht

227.17 g/mol

IUPAC-Name

8-azaspiro[4.5]decan-4-amine;dihydrochloride

InChI

InChI=1S/C9H18N2.2ClH/c10-8-2-1-3-9(8)4-6-11-7-5-9;;/h8,11H,1-7,10H2;2*1H

InChI-Schlüssel

JJCPBBVNLLUUJU-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2(C1)CCNCC2)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.